1-Bromo-4-(2,2,2-trifluoroethoxy)benzene
Overview
Description
Synthesis Analysis
The synthesis of related bromo- and trifluoromethoxy-substituted benzene compounds often involves strategic halogenation and functionalization reactions. For example, the treatment of 1-bromo-2-(trifluoromethoxy)benzene with lithium diisopropylamide (LDA) leads to the formation of phenyllithium intermediates, showcasing a method for modifying bromo-substituted benzenes to achieve desired trifluoromethoxy derivatives (Schlosser & Castagnetti, 2001). This approach highlights the complexity and versatility in synthesizing compounds with specific halogen and ether functionalities.
Molecular Structure Analysis
The molecular structure of bromo- and trifluoroethoxy-substituted benzenes is characterized by significant intermolecular interactions, such as C–H···Br, C–Br···Br, and C–Br···π interactions. These interactions contribute to the stabilization of the crystal structure and influence the compound's reactivity and physical properties (Jones et al., 2012). Understanding these molecular interactions is crucial for predicting and manipulating the behavior of such compounds in various chemical environments.
Chemical Reactions and Properties
The reactivity of bromo- and trifluoromethoxy-substituted benzenes towards nucleophiles and bases can lead to a variety of chemical transformations. For instance, these compounds can participate in aryne formation, Diels-Alder reactions, and serve as precursors for further functionalization (Schlosser & Castagnetti, 2001). Their chemical properties are pivotal for synthesizing complex organic molecules and materials with specific desired features.
Scientific Research Applications
Application 1: Pd-Catalyzed Direct Arylations of Heteroarenes
- Summary of the Application: This research involves the use of 1-Bromo-4-(2,2,2-trifluoroethoxy)benzene in the direct arylation of 5-membered ring heteroarenes using palladium catalysis .
- Methods of Application: The reactivity of di-, tri- and tetra-fluoroalkoxy-substituted bromobenzenes in the direct arylation of 5-membered ring heteroarenes was explored. High yields in arylated heteroarenes were obtained using only 1 mol% of Pd(OAc)2 catalyst with KOAc as an inexpensive base .
- Results or Outcomes: The major side-products of the reaction are HBr/KOAc. Therefore, this synthetic scheme is very attractive for the access to such polyfluoroalkoxy-containing arylated heteroaromatics in terms of cost, simplicity, and low environmental impact, compared to reactions involving arylation of heteroarenes with bromophenols followed by polyfluoroalkylation .
Application 2: Synthesis Method for Trifluorobenzene
- Summary of the Application: This application involves a synthesis method and technology of trifluorobenzene, which are applied in chemical instruments and methods, halogenated hydrocarbon preparation, organic chemistry, and other directions .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes: The technology can solve the problems of difficult separation and purification, complex synthesis process, expensive raw materials, etc., and achieve low cost and high yield .
Application 3: Fluorinated Building Blocks
- Summary of the Application: 1-Bromo-4-(2,2,2-trifluoroethoxy)benzene is used as a fluorinated building block in organic synthesis .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes: The outcomes of this application are not detailed in the source .
Application 4: Synthesis of 1-bromo-4-[(2,2,2-trifluoroethoxy)methyl]benzene
- Summary of the Application: This compound is a derivative of 1-Bromo-4-(2,2,2-trifluoroethoxy)benzene and is used in various chemical syntheses .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes: The outcomes of this application are not detailed in the source .
Application 5: Fluorinated Building Blocks
- Summary of the Application: 1-Bromo-4-(2,2,2-trifluoroethoxy)benzene is used as a fluorinated building block in organic synthesis .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes: The outcomes of this application are not detailed in the source .
Application 6: Synthesis of 1-bromo-4-[(2,2,2-trifluoroethoxy)methyl]benzene
- Summary of the Application: This compound is a derivative of 1-Bromo-4-(2,2,2-trifluoroethoxy)benzene and is used in various chemical syntheses .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes: The outcomes of this application are not detailed in the source .
Safety And Hazards
Future Directions
Research on 1-Bromo-4-(2,2,2-trifluoroethoxy)benzene could explore its applications in drug discovery, materials science, and organic synthesis. Investigating its reactivity with various nucleophiles and catalysts may lead to novel reactions and functionalized derivatives. Additionally, understanding its biological activity and toxicity profiles could guide its safe use in various fields .
properties
IUPAC Name |
1-bromo-4-(2,2,2-trifluoroethoxy)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrF3O/c9-6-1-3-7(4-2-6)13-5-8(10,11)12/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMDIDUHBHCDCRQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC(F)(F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80628882 | |
Record name | 1-Bromo-4-(2,2,2-trifluoroethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80628882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-4-(2,2,2-trifluoroethoxy)benzene | |
CAS RN |
106854-77-7 | |
Record name | 1-Bromo-4-(2,2,2-trifluoroethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80628882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-bromo-4-(2,2,2-trifluoroethoxy)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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